An In-Depth Technical Guide to 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride
An In-Depth Technical Guide to 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride, a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it explores the compound's role as a versatile building block in medicinal chemistry, contextualized by the broader applications of the pyridine-ethylamine scaffold. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, prized for its unique electronic properties, ability to participate in hydrogen bonding, and its presence in a multitude of FDA-approved drugs.[1][2][3] Its derivatives are integral to therapeutics for a wide range of conditions, including bacterial infections, cancer, and cardiovascular diseases.[1][3] When combined with an ethylamine side chain, the resulting pyridine-ethylamine motif serves as a versatile pharmacophore and a key intermediate in the synthesis of more complex molecular architectures.
2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride belongs to this important class of compounds. As a substituted picolinamine derivative, it offers multiple reactive sites for further chemical modification, making it a valuable starting material for creating libraries of novel compounds for biological screening.[4] Its structural similarity to molecules with known bioactivity, particularly in the field of infectious diseases, suggests its potential as a scaffold for the development of new therapeutic agents. This guide aims to provide a detailed technical resource for the synthesis, characterization, and application of this compound.
Chemical Identity and Physicochemical Properties
Structure and Formula
The chemical structure of 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride consists of a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with an ethylamine group. The dihydrochloride salt form enhances its stability and aqueous solubility, which is a desirable property for both chemical reactions and potential pharmaceutical formulations.[5]
Caption: Chemical structure of 2-(3-Methylpyridin-2-yl)ethan-1-amine Dihydrochloride.
Physicochemical Data
The key physicochemical properties of the compound are summarized below. These data are essential for planning synthetic transformations, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1909309-89-2 | [6] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [6] |
| Molecular Weight | 209.11 g/mol | [6] |
| IUPAC Name | 2-(3-methylpyridin-2-yl)ethan-1-amine;dihydrochloride | N/A |
| Canonical SMILES | CC1=C(C=CN=C1)CCN.Cl.Cl | N/A |
| InChI Key | IEJFBVPCJOVGAU-UHFFFAOYSA-N | |
| Form | Solid (predicted) | N/A |
| Solubility | Soluble in water, methanol (predicted) | [5] |
| Storage | Store in a cool, dry, well-ventilated place | [7][8] |
Synthesis and Purification
While this specific compound is commercially available for research purposes, understanding its synthesis is crucial for chemists who may wish to produce it in-house or create derivatives.[6] A plausible synthetic route can be designed based on established methods for analogous pyridine derivatives.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the reduction of a nitrile to a primary amine. The nitrile precursor, 2-(3-methylpyridin-2-yl)acetonitrile, can be formed through the nucleophilic substitution of a halogenated pyridine, such as 2-(chloromethyl)-3-methylpyridine, with a cyanide source. This starting material can, in turn, be synthesized from 2,3-dimethylpyridine.
Proposed Synthetic Pathway
The proposed multi-step synthesis leverages common and reliable organic transformations. The causality behind this pathway lies in the stepwise construction of the ethylamine side chain from a methyl group on the pyridine ring.
Caption: Proposed synthetic pathway for 2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous syntheses.[9] Researchers should perform their own optimizations and ensure all safety precautions are taken.
Step 1: Synthesis of 2-(Chloromethyl)-3-methylpyridine
-
To a solution of 2,3-dimethylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux and stir under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-(3-Methylpyridin-2-yl)acetonitrile
-
Dissolve 2-(chloromethyl)-3-methylpyridine (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.
-
Stir the mixture at room temperature for 12-18 hours until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the nitrile product.
Step 3: Synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Slowly add a solution of 2-(3-methylpyridin-2-yl)acetonitrile (1.0 eq) in THF to the suspension.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude amine.
Step 4: Formation of Dihydrochloride Salt
-
Dissolve the crude amine in anhydrous diethyl ether and cool to 0°C.
-
Add a solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.
-
The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive analytical profile.[10]
Expected Spectroscopic Data
The following table outlines the expected signals and absorptions based on the compound's structure and data from similar molecules.[11][12]
| Technique | Expected Data |
| ¹H NMR | Pyridine Protons: 3 aromatic protons (doublet, triplet, doublet) between δ 7.5-8.5 ppm. Ethyl Chain: 2 methylene groups appearing as triplets around δ 3.0-3.5 ppm. Methyl Group: 1 singlet around δ 2.5 ppm. Amine Protons: Broad singlet (exchangeable with D₂O). |
| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 120-160 ppm). Ethyl Carbons: 2 signals in the aliphatic region (δ 30-50 ppm). Methyl Carbon: 1 signal around δ 15-20 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Expected m/z corresponding to the free base (C₈H₁₂N₂) + 1 proton. |
| FT-IR (cm⁻¹) | N-H Stretch: Broad absorption ~3000-3400 cm⁻¹ (amine salt). C-H Stretch: ~2850-3000 cm⁻¹. C=N, C=C Stretch: ~1550-1650 cm⁻¹ (aromatic). C-N Stretch: ~1260-1330 cm⁻¹. |
Quality Control Workflow
A self-validating quality control system ensures the reliability of the final compound for subsequent research. Each step provides a checkpoint to validate the outcome of the previous one.
Caption: A quality control workflow for the synthesis and validation of the target compound.
Applications in Research and Drug Discovery
Role as a Synthetic Building Block
2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is an attractive building block for parallel synthesis and library generation.[4] The primary amine is a versatile functional group that can readily undergo a variety of reactions, including:
-
Amide and Sulfonamide formation: Reaction with acid chlorides, sulfonyl chlorides, or carboxylic acids to explore structure-activity relationships.
-
Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
-
Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
Potential as a Bioactive Scaffold
The pyridine-ethylamine scaffold is a "privileged structure" in drug discovery.[1][13] While direct biological data for the title compound is scarce, its structural motifs are present in compounds with significant therapeutic activity. For instance, derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial enzyme for the viability of M. tuberculosis. This makes them highly promising candidates for new antitubercular agents. The structural framework of 2-(3-Methylpyridin-2-yl)ethan-1-amine makes it an excellent starting point for designing novel MmpL3 inhibitors or exploring other therapeutic targets.
Safety, Handling, and Storage
As with all amine hydrochlorides, proper safety protocols are mandatory.[7] The information provided here is based on data for similar chemical entities and should be supplemented by a thorough review of an up-to-date Safety Data Sheet (SDS).
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[14]
-
Skin/Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[14]
-
Hygroscopic: The compound is likely hygroscopic and will absorb moisture from the air.[8]
Recommended Handling Protocol
-
Engineering Controls: Handle exclusively in a well-ventilated fume hood.[14][15]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][14]
Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Container: Keep the container tightly closed to prevent moisture absorption.[14][15] Protection from light may also be necessary to prevent degradation.[7]
Conclusion
2-(3-Methylpyridin-2-yl)ethan-1-amine dihydrochloride is a valuable chemical entity for the research and drug development community. Its straightforward, albeit multi-step, synthetic accessibility and the versatility of its primary amine functionality make it an ideal building block for creating diverse chemical libraries. Grounded in the well-established importance of the pyridine scaffold in medicinal chemistry, this compound serves as a promising starting point for the exploration of new therapeutic agents. Adherence to rigorous characterization, quality control, and safety protocols is paramount to its successful and safe application in the laboratory.
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